

An In-depth Technical Guide to Darifenacin Hydrobromide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Darifenacin Hydrobromide*

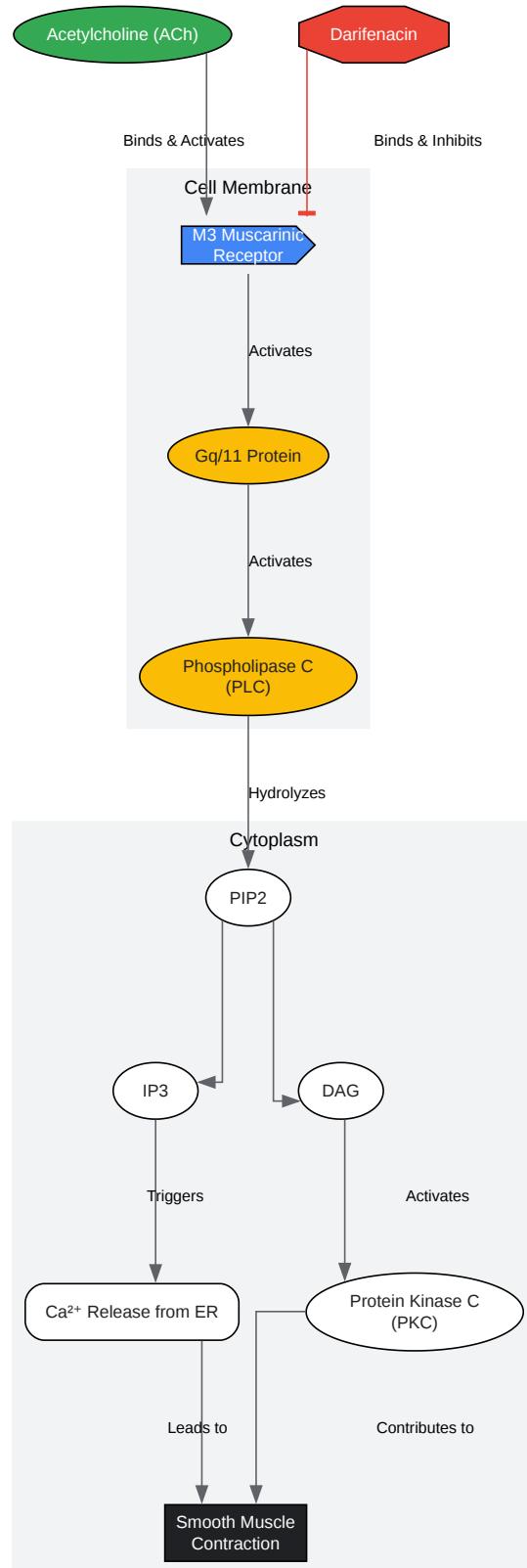
Cat. No.: *B8138619*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Darifenacin hydrobromide**, a selective M3 muscarinic receptor antagonist. The document details its physicochemical properties, mechanism of action, pharmacokinetic and pharmacodynamic profiles, and provides detailed experimental protocols for its characterization.

Core Properties of Darifenacin Hydrobromide


Darifenacin hydrobromide is a white to almost white crystalline powder.[\[1\]](#) It is the hydrobromide salt of darifenacin, the active moiety.[\[2\]](#)

Property	Value	Reference
Chemical Name	(S)-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-3-pyrrolidinyl}-2,2-diphenylacetamide hydrobromide	[1]
Molecular Formula	C ₂₈ H ₃₁ BrN ₂ O ₂ (or C ₂₈ H ₃₀ N ₂ O ₂ • HBr)	[2]
Molecular Weight	507.5 g/mol	[1] [2]
CAS Number	133099-07-7	[3] [4] [5] [6]

Mechanism of Action and Signaling Pathway

Darifenacin is a competitive and selective antagonist of the M3 muscarinic acetylcholine receptor.^[4] M3 receptors are predominantly involved in the contraction of smooth muscles, including the detrusor muscle of the urinary bladder. By blocking the action of acetylcholine at these receptors, darifenacin leads to bladder muscle relaxation, an increase in bladder capacity, and a reduction in the symptoms of overactive bladder.^{[3][6]}

The M3 receptor is a G-protein coupled receptor (GPCR) that couples to the Gq/11 family of G-proteins. The binding of acetylcholine initiates a signaling cascade resulting in smooth muscle contraction. Darifenacin inhibits this pathway.

[Click to download full resolution via product page](#)**Caption:** Simplified M3 receptor signaling pathway and the inhibitory action of Darifenacin.

Pharmacological Profile

Receptor Binding Affinity

Darifenacin exhibits high selectivity for the M3 muscarinic receptor over other muscarinic receptor subtypes. This selectivity is thought to contribute to its favorable side-effect profile, particularly concerning central nervous system and cardiac effects which are primarily mediated by M1 and M2 receptors, respectively.

Receptor Subtype	Binding Affinity (Ki, nM)	Selectivity Ratio (M3 vs. Other)	Reference
M3	0.76	-	[4]
M1	7.08	9.3-fold	[4]
M5	9.33	12.3-fold	[4]
M2	44.67	58.8-fold	[4]
M4	45.71	60.1-fold	[4]

Pharmacokinetics

The pharmacokinetic profile of darifenacin has been extensively studied. It undergoes significant first-pass metabolism, primarily mediated by cytochrome P450 enzymes CYP2D6 and CYP3A4.[\[4\]](#)[\[7\]](#)

Parameter	Value	Conditions	Reference
Absolute Bioavailability	15.4%	7.5 mg prolonged-release tablet	[4] [7]
	18.6%	15 mg prolonged-release tablet	[4] [7]
Time to Peak (Tmax)	~7 hours	Steady-state, prolonged-release	[4] [8]
Terminal Elimination Half-life (t _{1/2})	14-16 hours	Prolonged-release formulation	[4] [7]
Volume of Distribution (V _d)	165-276 L	Intravenous administration	[4] [7]
Plasma Protein Binding	98%	Primarily to alpha-1-acid glycoprotein	[4] [7]

Pharmacodynamics

Clinical studies in healthy volunteers have shown that darifenacin, at therapeutic doses, does not significantly affect cognitive function, visual nearpoint, or cardiac parameters like heart rate. [\[9\]](#) This is in contrast to less selective antimuscarinic agents. The most commonly reported side effect is dry mouth, which is a class effect of muscarinic antagonists due to the blockade of M3 receptors in the salivary glands.[\[9\]](#)

Experimental Protocols

M3 Receptor Competitive Binding Assay

This protocol outlines a method to determine the binding affinity (K_i) of darifenacin for the M3 muscarinic receptor using a radioligand competition assay.

Materials:

- Cell membranes from a cell line stably expressing human recombinant M3 receptors (e.g., CHO-K1 cells).[\[10\]](#)

- Radioligand: [³H]-N-methylscopolamine ([³H]NMS).[[10](#)]
- Unlabeled competitor: **Darifenacin hydrobromide**.
- Non-specific binding control: Atropine (1 μ M final concentration).[[11](#)]
- Assay Buffer: 20 mM HEPES, pH 7.4.[[10](#)]
- 96-well filter plates (e.g., glass fiber filters).
- Scintillation cocktail and liquid scintillation counter.

Methodology:

- Preparation: Prepare serial dilutions of **darifenacin hydrobromide** in assay buffer.
- Reaction Setup: In a 96-well plate, add the following to each well:
 - Total Binding: Cell membranes, a fixed concentration of [³H]NMS (e.g., 0.1-0.4 nM), and assay buffer.[[10](#)]
 - Non-specific Binding (NSB): Cell membranes, [³H]NMS, and a high concentration of atropine.[[10](#)]
 - Competition: Cell membranes, [³H]NMS, and varying concentrations of darifenacin.
- Incubation: Incubate the plate to allow the binding reaction to reach equilibrium (e.g., 60 minutes at 30°C).[[11](#)]
- Termination: Terminate the reaction by rapid vacuum filtration through the glass fiber filter plate. This separates the receptor-bound radioligand from the unbound.[[10](#)]
- Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.[[10](#)]
- Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[[10](#)][[11](#)]

- Data Analysis:

- Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
- For competition wells, calculate the percentage of specific binding at each darifenacin concentration.
- Plot the percentage of specific binding against the log concentration of darifenacin to generate a sigmoidal dose-response curve.
- Use non-linear regression analysis to determine the IC50 value (the concentration of darifenacin that inhibits 50% of specific radioligand binding).
- Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: $Ki = IC50 / (1 + [L]/Kd)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.[\[11\]](#)

Functional Antagonism Assay (Inositol Phosphate Accumulation)

This protocol describes a functional assay to measure the antagonistic effect of darifenacin on M3 receptor-mediated signaling, specifically the accumulation of inositol phosphates (IPs).

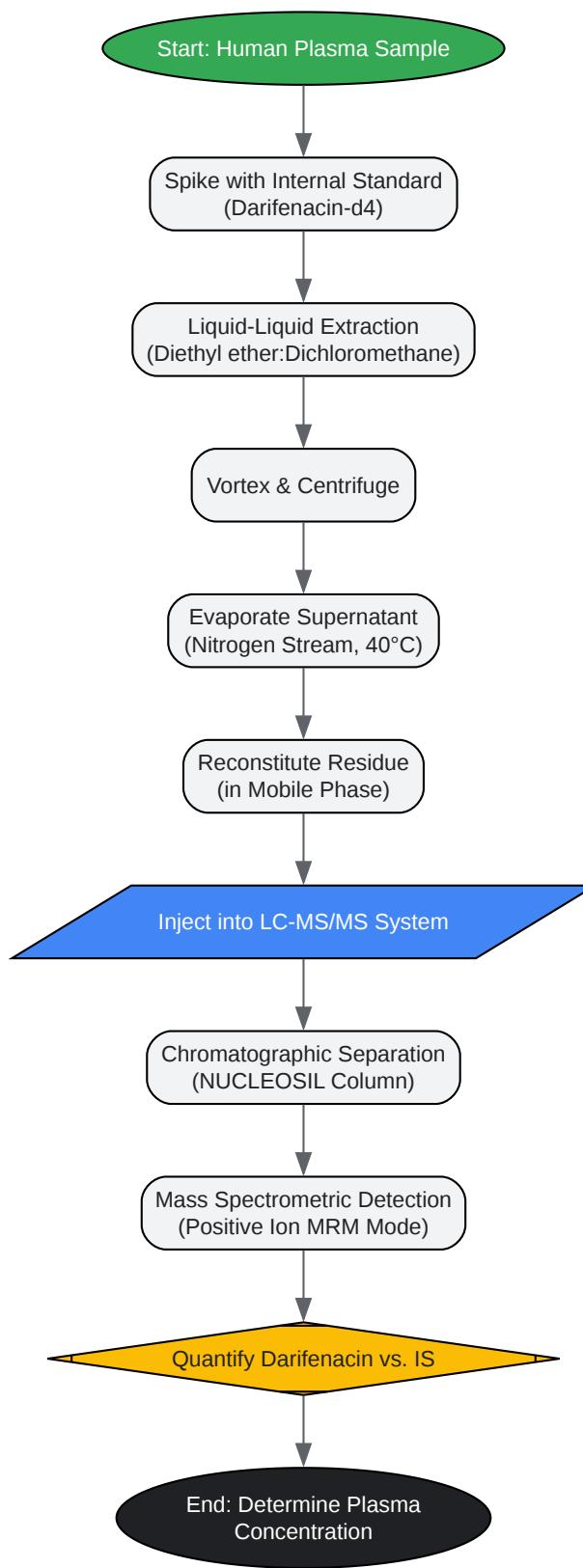
Materials:

- Ventricular cardiomyocytes isolated from adult rats or a suitable cell line expressing M3 receptors.[\[12\]](#)
- Muscarinic agonist: Carbachol.[\[12\]](#)
- Antagonist: **Darifenacin hydrobromide**.
- myo-[³H]-inositol for labeling.
- Dowex AG1-X8 resin for chromatography.[\[12\]](#)
- Liquid scintillation counter.

Methodology:

- Cell Labeling: Incubate the cells with myo-[³H]-inositol to label the cellular phosphoinositide pools.
- Pre-treatment: Wash the cells and pre-incubate them with varying concentrations of **darifenacin hydrobromide** for a set period (e.g., 30 minutes).[12]
- Stimulation: Add a fixed concentration of the agonist carbachol (e.g., 100 µM) to stimulate the M3 receptors and incubate for a further period (e.g., 45 minutes at 37°C).[12]
- Termination and Lysis: Stop the reaction by adding a suitable lysis buffer (e.g., containing perchloric acid).
- IP Isolation: Isolate the total [³H]-inositol phosphates from the cell lysates using anion-exchange chromatography with Dowex AG1-X8 columns.[12]
- Quantification: Measure the radioactivity of the eluted fractions using a liquid scintillation counter.
- Data Analysis: Plot the carbachol-stimulated [³H]-IP accumulation against the concentration of darifenacin. Calculate the pKi value from the resulting concentration-inhibition curve.[12]

Bioanalytical Method for Darifenacin in Human Plasma by LC-MS/MS


This protocol details a robust method for the quantification of darifenacin in human plasma, suitable for pharmacokinetic and bioequivalence studies.

Materials:

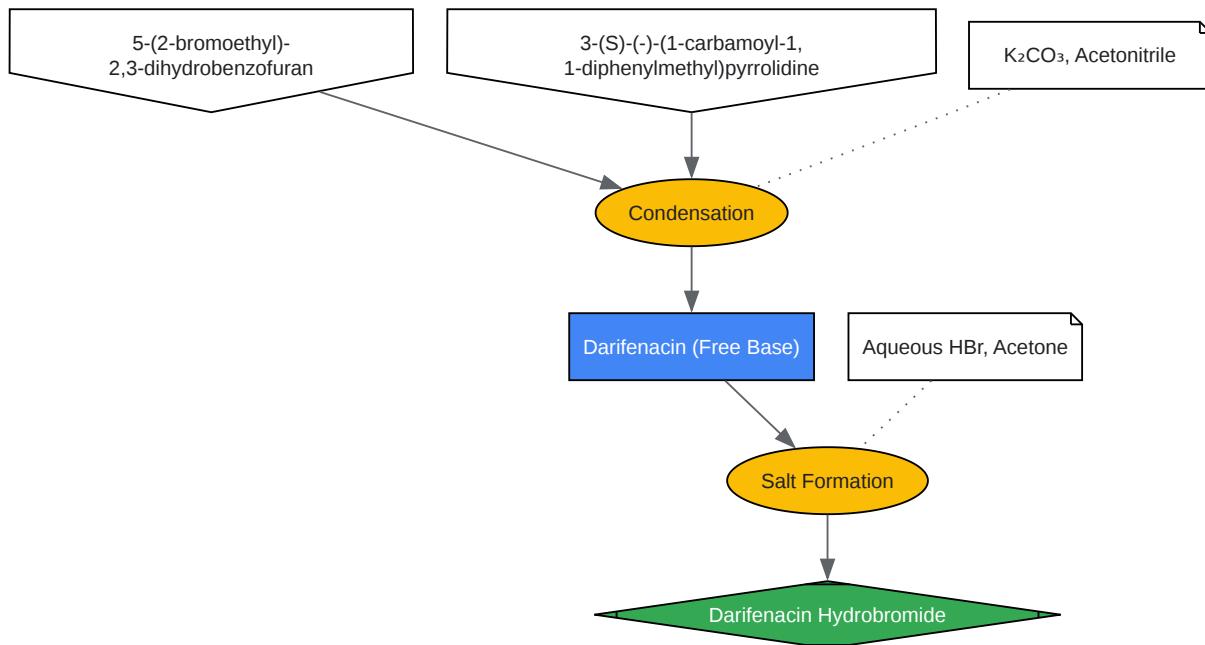
- LC-MS/MS system (e.g., API 3000).[2]
- Chromatographic Column: e.g., CC 150 x 4.6 NUCLEOSIL 100-5 NH2.[2]
- Internal Standard (IS): Darifenacin-d4 (deuterated darifenacin).[3]
- Extraction Solvent: Diethyl ether:Dichloromethane (80:20, v/v).[2][3]

- Mobile Phase: Acetonitrile:Milli-Q water:Formic acid (90:10:0.1, v/v/v).[\[2\]](#)

Methodology Workflow:

[Click to download full resolution via product page](#)

Caption: Workflow for the quantitative bioanalysis of Darifenacin in human plasma.


Mass Spectrometry Conditions:

- Ionization Mode: Positive Turbo Ion Spray.[2]
- Detection Mode: Multiple Reaction Monitoring (MRM).[6]
- MRM Transitions:
 - Darifenacin: m/z 427.3 -> 147.1 amu
 - Darifenacin-d4 (IS): m/z 431.4 -> 151.1 amu[6]

Validation Parameters: The method should be validated for linearity, precision, accuracy, recovery, and stability over a concentration range relevant for clinical studies (e.g., 0.025-10.384 ng/mL).[2]

Synthesis Outline

The synthesis of **darifenacin hydrobromide** can be achieved through various routes. A common approach involves the condensation of a substituted dihydrobenzofuran derivative with a chiral pyrrolidine intermediate.

[Click to download full resolution via product page](#)

Caption: Simplified synthetic route for **Darifenacin hydrobromide**.

This document provides a foundational guide for professionals working with **Darifenacin hydrobromide**. The presented data and protocols are compiled from scientific literature and should be adapted and validated for specific experimental conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]

- 2. ijddr.in [ijddr.in]
- 3. benchchem.com [benchchem.com]
- 4. The clinical pharmacokinetics of darifenacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Pharmacodynamic effects of darifenacin, a muscarinic M selective receptor antagonist for the treatment of overactive bladder, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Demonstration of functional M3-muscarinic receptors in ventricular cardiomyocytes of adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Darifenacin Hydrobromide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8138619#darifenacin-hydrobromide-molecular-weight-and-formula\]](https://www.benchchem.com/product/b8138619#darifenacin-hydrobromide-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com